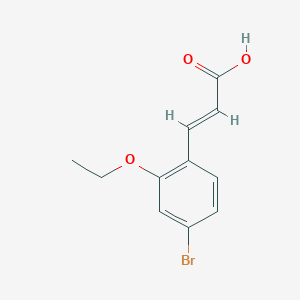

3-(4-Bromo-2-ethoxyphenyl)acrylic acid

Description

BenchChem offers high-quality 3-(4-Bromo-2-ethoxyphenyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromo-2-ethoxyphenyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(4-bromo-2-ethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-2-15-10-7-9(12)5-3-8(10)4-6-11(13)14/h3-7H,2H2,1H3,(H,13,14)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCUVOHRNAJVOM-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)Br)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679678 | |

| Record name | (2E)-3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094474-73-3 | |

| Record name | (2E)-3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular weight and formula analysis of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid

Technical Whitepaper: Physicochemical Characterization & Analysis of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid

Executive Summary

This technical guide outlines the molecular identity, structural elucidation, and analytical protocols for 3-(4-Bromo-2-ethoxyphenyl)acrylic acid .[1] As a substituted cinnamic acid derivative, this compound serves as a critical intermediate in the synthesis of heterocyclic pharmaceuticals and organic optoelectronic materials. Its structural core combines a lipophilic brominated phenyl ring with a reactive acrylic acid tail, necessitating precise analytical controls to distinguish it from potential regioisomers (e.g., 5-bromo analogs) and synthetic byproducts.[1]

Molecular Identity & Physicochemical Profile

The following data constitutes the definitive chemical baseline for this compound. All subsequent analytical workflows must validate against these theoretical values.

| Property | Value / Descriptor | Notes |

| IUPAC Name | (2E)-3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid | Assumes thermodynamic Trans (E) isomer is dominant.[1] |

| Molecular Formula | C₁₁H₁₁BrO₃ | |

| Molecular Weight (Avg) | 271.11 g/mol | Based on standard atomic weights.[1] |

| Monoisotopic Mass | 269.9892 Da ( | Primary mass for HRMS extraction.[1] |

| Exact Mass ( | 271.9871 Da | Secondary isotope peak. |

| CLogP (Predicted) | ~3.2 | Moderate lipophilicity; retains on C18 columns.[1] |

| pKa (Predicted) | ~4.4 (Carboxylic Acid) | Requires acidic mobile phase for retention.[1] |

Mass Spectrometry: Isotopic Signature Analysis

For halogenated organic compounds, the molecular weight is insufficient for identification. You must rely on the Isotopic Fine Structure .[1] Bromine possesses two stable isotopes,

Fragmentation & Isotope Logic (Graphviz)

Figure 1: MS ionization logic showing the critical 1:1 isotopic split characteristic of mono-brominated compounds.

Protocol Note: When setting up SIM (Selected Ion Monitoring) parameters on a Single Quadrupole MS, you must monitor both m/z 270 and 272 (in negative mode) or 271 and 273 (in positive mode) to confirm the presence of bromine.[1]

Structural Elucidation (NMR)

Nuclear Magnetic Resonance (NMR) is required to confirm the regiochemistry (position of the ethoxy and bromo groups). A simple mass spec cannot distinguish between the 4-bromo and 5-bromo isomers.

Expected ¹H NMR Shifts (DMSO-d₆, 400 MHz):

-

Acrylic Acid Moiety (The "Fingerprint"):

-

Look for two doublets with a large coupling constant (

). This confirms the (E)-trans geometry.[1] -

(

-

(

-

-

Aromatic Region (1,2,4-Substitution):

-

Ethoxy Group:

-

-OCH₂-: Quartet at

. -

-CH₃: Triplet at

.[1]

-

Analytical Protocol: HPLC-UV/MS Method

Due to the carboxylic acid tail, this molecule will tail significantly on standard C18 columns unless the pH is controlled.

Method Parameters:

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

, -

Mobile Phase A: Water + 0.1% Formic Acid (buffers pH to ~2.7, keeping the acid protonated).

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 280 nm (aromatic absorption) and 310 nm (conjugated alkene).[1]

Workflow Diagram (Graphviz)

Figure 2: Standardized HPLC preparation and analysis workflow to ensure reproducibility.[1]

Synthetic Context (Retrosynthesis)

Understanding the synthesis aids in identifying impurities (e.g., unreacted aldehyde).[1] The most robust route for this scaffold is the Knoevenagel Condensation .

-

Reaction: 4-Bromo-2-ethoxybenzaldehyde + Malonic Acid.[1]

-

Catalyst: Piperidine/Pyridine (Doebner Modification).[1]

-

Mechanism: Base-catalyzed deprotonation of malonic acid

Attack on aldehyde

Key Impurity Marker: If the reaction is incomplete, you will see the Aldehyde peak in HPLC.

-

Aldehyde Retention Time: Typically elutes earlier than the acrylic acid product due to lower lipophilicity and lack of the extended conjugated acid tail.

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2013). Isotopic compositions of the elements. Link

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Cinnamic Acid Derivatives. Link

-

Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for Br-isotope patterns and NMR shifts).

-

Reich, H. J. (2024).[1] Bordwell pKa Table (Acids in DMSO/Water). University of Wisconsin-Madison. Link

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 3-(4-Bromo-2-ethoxyphenyl)acrylic Acid

Introduction & Substrate Analysis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of medicinal chemistry for constructing biaryl scaffolds. This application note details optimized protocols for the coupling of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid (Substrate 1 ).

This substrate presents specific challenges that distinguish it from standard aryl halide couplings:

-

Free Carboxylic Acid: The acidic proton (

) can protonate active Pd species or alter the pH-dependent equilibrium of the boronic acid/boronate complex. -

Solubility: The zwitterionic nature of the intermediate salts requires a solvent system capable of solubilizing both the organic framework and the inorganic base.

-

Electronic Effects: The 2-ethoxy group functions as an electron-donating group (EDG) meta to the reactive bromide. While it does not sterically hinder the coupling site, it slightly increases the electron density of the arene, potentially slowing oxidative addition compared to electron-deficient aryl bromides.

Chemical Structure & Reactive Sites

-

Site A (Acrylic Acid): Potential for competitive Heck coupling if alkene partners are present (not applicable in Suzuki). Must be kept deprotonated to prevent catalyst poisoning.

-

Site B (Ethoxy Group): Provides solubility in organic solvents but adds electron density.

-

Site C (Aryl Bromide): The active electrophile for Oxidative Addition.

Critical Reaction Parameters

To ensure reproducibility and high yields, the following parameters must be controlled.

Catalyst Selection

For aryl bromides containing free carboxylic acids, Pd(dppf)Cl₂·CH₂Cl₂ is the catalyst of choice. The bidentate ferrocenyl ligand prevents the formation of palladium black more effectively than monodentate phosphines (e.g.,

-

Alternative:XPhos Pd G2 is recommended if the coupling partner (boronic acid) is sterically hindered (e.g., ortho-substituted).

Base & Solvent System

A biphasic solvent system is strictly required to solvate the carboxylate salt.

-

Standard: 1,4-Dioxane / Water (4:1 v/v).[1]

-

Base: Potassium Carbonate (

) or Potassium Phosphate Tribasic (-

Note: Stronger bases like hydroxides may cause competitive decarboxylation of the cinnamic acid moiety at high temperatures.

-

Experimental Protocols

Protocol A: Direct Coupling of Free Acid (Preferred)

Best for rapid library synthesis and minimizing step count.

Reagents:

-

Substrate 1 (1.0 equiv)[2]

-

Aryl Boronic Acid (

) (1.2 – 1.5 equiv) -

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 – 5 mol%)

-

Base:

or -

Solvent: 1,4-Dioxane : Water (4:1)[1]

Step-by-Step Procedure:

-

Setup: Charge a reaction vial (microwave or screw-cap pressure tube) with Substrate 1 (100 mg, 0.37 mmol), Aryl Boronic Acid (0.44 mmol), and Base (1.11 mmol).

-

Degassing (Critical): Add 1,4-Dioxane (3.0 mL) and Water (0.75 mL). Sparge the mixture with Argon or Nitrogen for 5–10 minutes. Oxygen is the primary cause of stalling in this reaction.

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (9–15 mg) quickly under a stream of inert gas. Seal the vessel immediately.

-

Reaction: Heat to 90°C for 4–16 hours.

-

Monitoring: Check via LC-MS.[1] The starting material (bromide) should be consumed. The product will appear as the free acid peak (

mode often clearest).

-

-

Workup:

Protocol B: Ester Protection Route (High-Fidelity)

Use if Protocol A fails due to solubility issues or purification difficulties.

-

Esterification: Reflux Substrate 1 in MeOH with catalytic

(2h) -

Coupling: Perform Suzuki coupling using Protocol A conditions (Base can be reduced to 2.0 equiv).

-

Hydrolysis: Treat the coupled ester with LiOH (3 equiv) in THF/Water (1:1) at RT (2h) to regenerate the acid.

Visualization & Logic

Experimental Workflow (DOT Diagram)

Figure 1: Decision tree for selecting between direct coupling and protection-deprotection strategies.

Mechanistic Insight: The Role of Base

The base plays a dual role, particularly critical for acidic substrates. It neutralizes the carboxylic acid (preventing Pd poisoning) and activates the boronic acid.

Figure 2: Catalytic cycle highlighting the activation of the boronic acid by the base, a step sensitive to pH.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Reaction (0% Conv.) | Catalyst poisoning by free acid or | 1. Ensure rigorous degassing.2. Increase Base to 4.0 equiv to ensure full deprotonation of the acid. |

| Protodeboronation | Boronic acid instability. | 1. Switch base to |

| Black Precipitate | Pd agglomeration ("Pd Black"). | 1. Use Pd(dppf)Cl₂ (more stable).2. Add excess ligand ( |

| Low Solubility | Substrate is zwitterionic/insoluble. | Increase water ratio to 2:1 or switch to DMF/Water (4:1). |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of biaryls from carboxylic acids.[5][6] Journal of the American Chemical Society. (Contextualizing carboxylic acid tolerance).

-

Kondolff, I., et al. (2004).[4][7] Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids.[7] Tetrahedron. Link

-

BenchChem Protocols. (2025). Application Notes for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine (Analogous Protocol). Link

-

Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ikm.org.my [ikm.org.my]

- 3. rsc.org [rsc.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids [organic-chemistry.org]

Application Notes and Protocols for the Heck Reaction Utilizing 3-(4-Bromo-2-ethoxyphenyl)acrylic acid

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid in the palladium-catalyzed Heck reaction. This document offers detailed protocols based on established principles of cross-coupling chemistry, providing a framework for the synthesis of complex organic molecules and potential pharmaceutical intermediates.

Introduction: The Heck Reaction and the Strategic Value of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes in the presence of a palladium catalyst.[1][2][3] This reaction's tolerance for a wide array of functional groups has cemented its utility in the synthesis of natural products, pharmaceuticals, and advanced materials.[2][4][5]

The substrate, 3-(4-Bromo-2-ethoxyphenyl)acrylic acid, is a particularly promising, though underexplored, building block for Heck chemistry. Its key structural features offer significant synthetic advantages:

-

Aryl Bromide Moiety: The bromo-substituent on the phenyl ring serves as a classical reactive handle for oxidative addition to a palladium(0) catalyst, initiating the Heck catalytic cycle.[3]

-

Electron-Rich Phenyl Ring: The ethoxy group at the ortho position and the acrylic acid moiety at the meta position electronically activate the aromatic ring, potentially influencing the regioselectivity of the coupling reaction.

-

α,β-Unsaturated Carbonyl System: The acrylic acid functionality is a versatile handle for further chemical transformations and can also play a crucial role in directing intramolecular reactions.

This guide will explore two primary applications of this substrate: the intramolecular Heck reaction for the synthesis of coumarin derivatives and the intermolecular Heck reaction for the creation of complex molecular scaffolds.

Application I: Intramolecular Heck Reaction for the Synthesis of Substituted Coumarins

The intramolecular Heck reaction is a powerful strategy for the construction of cyclic and heterocyclic systems.[6][7] The unique substitution pattern of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid makes it an ideal precursor for the synthesis of 7-substituted-coumarin-4-carboxylic acids. Coumarins are a class of compounds with diverse biological activities, making their synthesis a topic of significant interest in medicinal chemistry.

Scientific Rationale

The proposed intramolecular Heck cyclization would proceed via the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by an intramolecular migratory insertion of the palladium center onto the double bond of the acrylic acid moiety. A subsequent β-hydride elimination would then regenerate the double bond within the newly formed ring system and release the active Pd(0) catalyst, completing the catalytic cycle.

Visualizing the Workflow: Intramolecular Heck Cyclization

Caption: Experimental workflow for the intramolecular Heck cyclization.

Detailed Protocol: Synthesis of a 7-Substituted-Coumarin-4-carboxylic Acid

Materials:

-

3-(4-Bromo-2-ethoxyphenyl)acrylic acid

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric Acid (HCl), 1 M

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Celite®

Procedure:

-

To an oven-dried Schlenk flask, add 3-(4-bromo-2-ethoxyphenyl)acrylic acid (1.0 eq), potassium carbonate (2.5 eq), and triphenylphosphine (0.2 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous DMF (to achieve a 0.1 M concentration of the starting material) and stir the mixture at room temperature for 15 minutes.

-

Add palladium(II) acetate (0.1 eq) to the reaction mixture.

-

Heat the reaction to 120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coumarin derivative.

Data Presentation: Optimization of Reaction Conditions

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ (2.5) | DMF | 120 | 12 | Expected |

| 2 | PdCl₂(PPh₃)₂ (5) | - | NaOAc (3.0) | DMAc | 140 | 8 | Expected |

| 3 | Pd(PPh₃)₄ (5) | - | Et₃N (3.0) | Acetonitrile | 100 | 24 | Expected |

Note: The yields are hypothetical and would need to be determined experimentally.

Application II: Intermolecular Heck Reaction for the Synthesis of Pharmaceutical Scaffolds

The intermolecular Heck reaction offers a route to more complex molecular architectures by coupling 3-(4-Bromo-2-ethoxyphenyl)acrylic acid with various alkenes.[8][9] This approach is highly valuable in drug discovery for the rapid generation of diverse compound libraries.

Scientific Rationale

In this application, the aryl bromide of our substrate will react with a suitable alkene partner, such as a styrene derivative or an acrylate, to form a new carbon-carbon bond. The ethoxy and acrylic acid functionalities can be further manipulated to introduce additional diversity, making this a powerful strategy for lead optimization in drug development programs. The stereoselectivity of the Heck reaction typically favors the formation of the trans isomer.[9]

Visualizing the Mechanism: Intermolecular Heck Reaction

Caption: Catalytic cycle of the intermolecular Heck reaction.

Detailed Protocol: Synthesis of a Stilbene-like Derivative

Materials:

-

3-(4-Bromo-2-ethoxyphenyl)acrylic acid

-

Styrene (or a substituted styrene)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

Acetonitrile, anhydrous

-

Diethyl Ether

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a sealed tube, dissolve 3-(4-bromo-2-ethoxyphenyl)acrylic acid (1.0 eq) and styrene (1.5 eq) in anhydrous acetonitrile.

-

Add tri(o-tolyl)phosphine (0.1 eq) and triethylamine (2.0 eq) to the solution.

-

Degas the mixture by bubbling argon through it for 20 minutes.

-

Add palladium(II) acetate (0.05 eq) and seal the tube.

-

Heat the reaction to 100 °C for 16 hours.

-

Cool the reaction to room temperature and dilute with diethyl ether.

-

Wash the organic phase with saturated aqueous ammonium chloride (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired product.

Data Presentation: Substrate Scope

| Entry | Alkene Partner | Product Structure | Expected Yield (%) |

| 1 | Styrene | Stilbene derivative | High |

| 2 | Ethyl Acrylate | Cinnamate derivative | High |

| 3 | 1-Octene | Aryl-substituted alkene | Moderate |

Note: The yields are estimations based on similar reactions and would require experimental verification.

Analytical Considerations

The progress of the Heck reaction and the characterization of the products can be monitored using standard analytical techniques.

-

Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the formation of the desired product and identify any byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the purified products.[10]

-

Infrared (IR) Spectroscopy: To identify key functional groups in the product.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final product.[11]

Conclusion

3-(4-Bromo-2-ethoxyphenyl)acrylic acid is a versatile and promising substrate for the Heck reaction. The protocols and application notes presented herein provide a solid foundation for its use in the synthesis of valuable heterocyclic compounds and complex molecular scaffolds relevant to the pharmaceutical and materials science industries. The strategic placement of the aryl bromide, ethoxy, and acrylic acid functionalities offers a rich platform for further synthetic exploration.

References

- S

- Alfa Chemistry. Heck Reaction.

- ACS Publications. Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Organic Letters.

- Chemistry Notes.

- Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-ca.

- Testbook. Heck Reaction: Definition, Mechanism, Types, stereoselectivity.

- RSC Publishing. Palladium-catalyzed cross-couplings by C–O bond activation.

- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

- Optimization of the Mizoroki−Heck Reaction Using Design of Experiment (DoE).

- MDPI.

- Wikipedia. Heck reaction.

- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

- ACS Omega.

- ResearchGate. Optimization of conditions for the Heck reaction.

- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry.

- PMC. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene.

- RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.

- Wipf Group. Direct Oxidative Heck Cyclizations: Intramolecular Fujiwara-Moritani Arylations for the Synthesis of Functionalized Benzofurans and Dihydrobenzofurans.

- Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

- Organic Chemistry Portal. Heck Reaction.

- Diva-Portal.org. Heck Reactions with Aryl Chlorides.

- One-pot synthesis of benzofurans via heteroannul

- Benchchem.

- ACS Publications. A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics.

- Wipf Group. 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal.

- Chemistry LibreTexts. Heck Reaction.

- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.

- ePrints Soton. INVESTIGATION OF THE HECK REACTION AND THE ASSOCIATED CATALYTIC SYSTEMS USING XAFS AND PHOSPHORUS NMR TECHNIQUES GRAHAM RAYNER.

- Pearson. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons.

- UVicSpace.

- A sustainable process for gram-scale synthesis of stereoselective aryl substituted (E)

- PubMed. Catalytic signal amplification using a Heck reaction. An example in the fluorescence sensing of CuII.

- LOCKSS: Serve Content. RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS Majid M. Heravi and Azadeh Fa.

- ACS Publications. Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides.

- Advanced ChemBlocks. (E)-3-(4-bromo-2-methoxyphenyl)acrylic acid.

- Frontiers.

- Drug Discoveries & Therapeutics. Synthesis and reaction mechanism of 3-(4-methoxyphenylazo) acrylic acid.

- PubMed. Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid.

- PubMed. The application of Heck reaction in the synthesis of guaianolide sesquiterpene lactones derivatives selectively inhibiting resistant acute leukemic cells.

- Organic Syntheses Procedure.

Sources

- 1. SATHEE: Chemistry Heck Reaction [sathee.iitk.ac.in]

- 2. chemistnotes.com [chemistnotes.com]

- 3. Heck reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. Heck Reaction [organic-chemistry.org]

- 10. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 11. ias.ac.in [ias.ac.in]

Application Note: Synthesis of Amide Derivatives from 3-(4-Bromo-2-ethoxyphenyl)acrylic Acid

Abstract & Strategic Context

This guide details the synthetic protocols for generating amide derivatives from 3-(4-Bromo-2-ethoxyphenyl)acrylic acid . This specific scaffold—a substituted cinnamamide—is a privileged structure in medicinal chemistry, frequently appearing in TRPV1 antagonists, anticonvulsants, and anti-inflammatory agents.[1]

Key Structural Considerations:

-

The Electrophile: The acrylic acid moiety is conjugated, reducing the electrophilicity of the carbonyl carbon compared to aliphatic acids. Activation is required.[2]

-

The Ortho-Ethoxy Group: Provides moderate steric bulk and electron-donating properties. While it enhances solubility in organic solvents compared to unsubstituted cinnamic acid, it may slightly retard nucleophilic attack.[1]

-

The Para-Bromo Handle: A critical functional group for downstream SAR (Structure-Activity Relationship) exploration via Suzuki-Miyaura or Buchwald-Hartwig couplings. Crucial: Protocols must avoid reductive conditions (e.g.,

) to preserve this halogen.[1]

Decision Matrix: Selecting the Right Protocol

Choose your method based on scale and amine reactivity.

Figure 1: Decision matrix for selecting the optimal synthetic route.

Method A: The Acid Chloride Route (Robust & Scalable)

Best for: Gram-scale synthesis and reacting with electron-deficient amines (e.g., substituted anilines) where coupling reagents often fail.[1]

Reagents & Materials[1][2][3][4][5][6][7][8][9]

-

Substrate: 3-(4-Bromo-2-ethoxyphenyl)acrylic acid (1.0 equiv)

-

Activator: Oxalyl Chloride (1.2 equiv) [CAS: 79-37-8]

-

Catalyst: DMF (2-3 drops)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (

) (1.5 equiv)[1] -

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol

-

Activation (In Situ):

-

In a flame-dried Round Bottom Flask (RBF) under

atmosphere, dissolve the acrylic acid derivative in anhydrous DCM (0.2 M concentration). -

Cool to 0°C (Ice bath).

-

Add catalytic DMF (2 drops). Mechanism: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating acid chloride formation.[1]

-

Add Oxalyl Chloride dropwise over 10 minutes.

-

Observation: Vigorous bubbling (

and -

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

-

Coupling:

-

Optional: If the amine is valuable, concentrate the acid chloride in vacuo to remove excess oxalyl chloride, then redissolve in DCM. Otherwise, proceed in one pot.

-

Cool the mixture back to 0°C.

-

Add the Target Amine (1.1 equiv) followed immediately by DIPEA (1.5 equiv).

-

Note: The base scavenges the HCl byproduct.

-

Stir at RT for 4–12 hours. Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes).

-

-

Workup:

Method B: The HATU Coupling Route (High-Throughput)

Best for: Parallel synthesis (libraries), valuable amines, or substrates with acid-sensitive protecting groups (e.g., Boc).[1]

Reagents

-

Coupling Agent: HATU (1.1 equiv) [CAS: 148893-10-1]

-

Base: DIPEA (2.0 equiv)

Step-by-Step Protocol

-

Pre-activation:

-

Dissolve 3-(4-Bromo-2-ethoxyphenyl)acrylic acid in DMF (0.1 M).

-

Add DIPEA (2.0 equiv) and stir for 5 minutes.

-

Add HATU (1.1 equiv). The solution usually turns yellow/orange.

-

Stir for 15 minutes to form the activated ester (O-At ester).

-

-

Amine Addition:

-

Add the amine (1.0–1.2 equiv).

-

Stir at RT for 16 hours.

-

-

Workup (Precipitation Method):

Purification & Characterization

Trustworthiness Check: Do not rely solely on yield. Cinnamamides can trap solvent in the crystal lattice.

Recrystallization (Preferred)

Most derivatives of this scaffold crystallize well due to the planar aromatic system.

-

Solvent System: Ethanol/Water (Hot/Cold) or EtOAc/Hexane.

-

Protocol: Dissolve crude solid in minimum boiling Ethanol. Add hot water dropwise until persistent cloudiness appears. Cool slowly to RT, then 4°C.

Analytical Benchmarks

| Parameter | Expected Observation | Reason |

| Appearance | White to Off-white needles | Conjugated system stacking. |

| Doublets at | Confirms trans (E) geometry is preserved. | |

| Quartet ( | Diagnostic for the 2-ethoxy group. | |

| Mass Spec | [M+H] and [M+2+H] (1:1 ratio) | The Bromine isotope pattern is mandatory. |

Mechanism & Pathway Visualization[1]

The following diagram illustrates the activation pathways and potential side reactions (isomerization).

Figure 2: Mechanistic pathway showing activation routes and potential photo-isomerization risk.

Troubleshooting & "Expert Tips"

-

Issue: Low Yield with Anilines.

-

Cause: Anilines are poor nucleophiles.

-

Fix: Switch to Method A (Acid Chloride) and heat to reflux in DCM or Toluene if necessary.

-

-

Issue: Isomerization (E to Z).

-

Cause: Cinnamic acid derivatives are photosensitive.

-

Fix: Wrap reaction flasks in aluminum foil.

-

-

Issue: "Oiling Out" during Recrystallization.

-

Fix: The product is melting before dissolving. Add a seed crystal or use a solvent with a lower boiling point (e.g., Methanol instead of Ethanol).

-

References

-

Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.[1]

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

-

De Vries, J. G., et al. (2003).[1] The Heck reaction in the production of fine chemicals. Advanced Synthesis & Catalysis. (Reference for stability of bromo-cinnamates).

-

BenchChem. (2025).[5][3][6] Technical Guide to Cinnamic Acid Derivatives and Analogues. (General solubility and handling data).

Sources

- 1. CN103288752A - Cinnamic amide derivatives, their preparation methods and their application in preparation of bleeding stopping and stasis dissolving medicines - Google Patents [patents.google.com]

- 2. hepatochem.com [hepatochem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Process Development and Scale-Up Guide: 3-(4-Bromo-2-ethoxyphenyl)acrylic Acid

Executive Summary

This application note details the robust scale-up procedure for 3-(4-Bromo-2-ethoxyphenyl)acrylic acid , a critical intermediate often utilized in the synthesis of PPAR agonists and BCL-2 inhibitors. While milligram-scale synthesis is trivial, multi-kilogram production introduces significant thermodynamic and safety challenges, specifically regarding decarboxylation kinetics and exotherm management .

This guide transitions from the "med-chem" approach to a "process-chem" methodology, prioritizing the Knoevenagel-Doebner condensation . This route is selected for its high atom economy and purification efficiency compared to Heck coupling or Horner-Wadsworth-Emmons strategies.

Strategic Route Selection

For the target molecule, three retrosynthetic disconnections were evaluated. The Knoevenagel-Doebner route was selected as the Process of Record (PoR) due to cost and scalability.

| Parameter | Route A: Knoevenagel-Doebner | Route B: Heck Coupling | Route C: Horner-Wadsworth-Emmons |

| Starting Materials | 4-Bromo-2-ethoxybenzaldehyde + Malonic Acid | 1-Bromo-4-bromo-2-ethoxybenzene + Acrylic Acid | Aldehyde + Triethyl phosphonoacetate |

| Catalyst Cost | Low (Piperidine) | High (Palladium) | N/A (Strong Base required) |

| Impurity Profile | Aliphatic impurities (easy removal) | Heavy metals (Pd scavenging required) | Phosphate byproducts (difficult extraction) |

| Scale-Up Risk | Gas Evolution ( | Catalyst poisoning | Cryogenic conditions often needed |

| Verdict | SELECTED | Rejected (Cost/Purification) | Rejected (Atom Economy) |

Reaction Mechanism & Pathway

The synthesis proceeds via a pyridine-mediated condensation followed by a thermal decarboxylation. The presence of the ortho-ethoxy group provides electron donation that stabilizes the intermediate, but steric hindrance requires elevated temperatures to drive the reaction to completion.

Figure 1: Reaction pathway illustrating the two-stage mechanism: condensation followed by irreversible decarboxylation.

Detailed Scale-Up Protocol (1.0 kg Batch)

Safety Critical: Gas Evolution Calculation

Before initiating, the operator must account for gas generation.

-

Stoichiometry: 1 mole of Malonic Acid releases 1 mole of

. -

Batch Load: 1.0 kg Malonic Acid (

9.6 mol) will generate -

Engineering Control: The reactor vent must be sized to handle a peak generation rate of 20 L/min if the temperature ramp is uncontrolled. Do not seal the reactor.

Materials[1][2][3][4]

-

4-Bromo-2-ethoxybenzaldehyde: 2.20 kg (9.6 mol) [Limiting Reagent]

-

Malonic Acid: 1.50 kg (14.4 mol, 1.5 eq)

-

Pyridine: 6.0 L (Solvent/Base)

-

Piperidine: 85 mL (Catalytic, 0.1 eq)

-

Hydrochloric Acid (6M): For quenching (~10 L)

Step-by-Step Methodology

Phase 1: Reaction Initiation

-

Charge the 20L reactor with 4-Bromo-2-ethoxybenzaldehyde and Malonic Acid.

-

Add Pyridine at room temperature (20-25°C). Agitate at 150 RPM until a suspension forms.

-

Add Piperidine in a single portion. Note: A mild exotherm (3-5°C) will be observed.

Phase 2: Controlled Ramp (The "Doebner" Decarboxylation) 4. Heat the jacket to 50°C. Hold for 30 minutes. This initiates the condensation to the benzylidene malonate intermediate. 5. Ramp temperature to 90-100°C over 1 hour.

- Critical IPC: Monitor the bubbler/vent.

- Caution: If foaming occurs, reduce agitation speed and pause heating.

- Reflux at 100-105°C for 4-6 hours.

- IPC Sampling: Take an aliquot after 4 hours. Analyze by HPLC.

- Specification: < 2.0% unreacted aldehyde.

Phase 3: Quench and Isolation 8. Cool the reaction mixture to 10-15°C. 9. Precipitation: Slowly add the reaction mixture into a separate vessel containing Ice/Water (20 kg) and 6M HCl (10 L) under vigorous stirring.

- Why: Inverse addition prevents the occlusion of pyridine salts inside the product crystals.

- Target pH: < 2.0.[1][2]

- Age the slurry for 2 hours at 5°C to maximize yield.

- Filter the solids using a basket centrifuge or Nutsche filter.

- Wash the cake with water (3 x 4 L) to remove residual pyridine hydrochloride.

Phase 4: Purification (Recrystallization) 13. Dissolve the wet cake in Ethanol (95%) at reflux (~7 L per kg crude). 14. Hot Filtration: If insoluble particles are present, filter while hot. 15. Crystallize: Cool slowly to 20°C (10°C/hour ramp), then chill to 0°C. 16. Dry in a vacuum oven at 50°C for 12 hours.

Process Engineering & Flow

To ensure reproducibility, the unit operations must be strictly defined. The following diagram outlines the physical flow of the process.

Figure 2: Unit operation flow. Note the separation of the Reaction and Quench vessels to manage heat of neutralization.

Analytical Controls & Specifications

HPLC Method Parameters:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV @ 280 nm (optimized for the conjugated system).

Release Specifications:

| Test | Specification | Method |

|---|---|---|

| Appearance | Off-white to pale yellow crystalline powder | Visual |

| Assay | > 98.0% (w/w) | HPLC |

| Purity (Area %) | > 99.0% | HPLC |

| Loss on Drying | < 0.5% | Gravimetric |

| Residual Pyridine | < 200 ppm | GC-Headspace |

Troubleshooting Guide

Common issues during scale-up involve physical form (oiling out) or reaction stalling.

Figure 3: Decision tree for addressing common process deviations.

References

-

Doebner, O. (1900). "Ueber die der Sorbinsäure homologen ungesättigten Säuren." Berichte der deutschen chemischen Gesellschaft, 33(2), 2140-2142. Link (Foundational methodology for Pyridine/Malonic acid condensation).

-

Lister, J. (2018). "Sustainable Process for Gram-Scale Synthesis of Stereoselective Aryl Substituted (E)-2-thiocyanatoacrylic Acids." Indian Academy of Sciences. Link (Modern application of acrylic acid derivative scale-up).

-

Jones, G. (1967).[3] "The Knoevenagel Condensation."[1][2][3][4][5][6][7][8] Organic Reactions, 15, 204-599. Link (Authoritative review on mechanism and catalysis).

-

Peyrot, C., et al. (2020). "Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation." Molecules, 25(16), 3634. Link (Green chemistry alternatives for cinnamic acid derivatives).

- Furniss, B.S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

Sources

- 1. scholars.fhsu.edu [scholars.fhsu.edu]

- 2. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Knoevenagel Condensation [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Recrystallization solvents for purifying 3-(4-Bromo-2-ethoxyphenyl)acrylic acid

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid via recrystallization. This document provides field-proven insights, troubleshooting strategies, and answers to frequently asked questions to empower researchers in achieving high purity for this compound. Our approach is grounded in fundamental chemical principles to explain not just the "how," but the "why" behind each step.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallization for this specific compound?

The primary goal is to purify the solid 3-(4-Bromo-2-ethoxyphenyl)acrylic acid by separating it from impurities. This process leverages differences in solubility between the desired compound and contaminants in a chosen solvent system.[1] The ideal solvent will dissolve the target compound and impurities at a high temperature but will only allow the pure compound to crystallize upon cooling, leaving the impurities behind in the solution (the "mother liquor").[2]

Q2: How do I select an appropriate starting solvent for 3-(4-Bromo-2-ethoxyphenyl)acrylic acid?

The selection process is guided by the principle of "like dissolves like."[2] Our target molecule has a polar carboxylic acid group (-COOH) and a large, moderately polar brominated ethoxyphenyl group.

-

Good candidates: Solvents that can interact with these features are ideal. Polar protic solvents like ethanol or isopropanol are excellent starting points because they can hydrogen bond with the carboxylic acid. Moderately polar aprotic solvents like ethyl acetate or acetone are also strong candidates.

-

Poor candidates: Highly nonpolar solvents like hexane or petroleum ether will likely not dissolve the compound even when hot. Conversely, highly polar solvents that dissolve the compound well at room temperature are also unsuitable because you will not be able to recover your material upon cooling.[3]

Q3: Is a single solvent or a co-solvent system better?

This depends on the specific impurity profile.

-

A single-solvent recrystallization is simpler if you can find a solvent that dissolves the compound when hot but poorly when cold.

-

A co-solvent system (also called a solvent-pair) is often more practical and versatile.[2] This involves a "good" solvent that readily dissolves the compound and a miscible "bad" solvent (or "anti-solvent") in which the compound is insoluble. For our target, common and effective pairs include ethanol/water or ethyl acetate/hexane .[3][4]

Q4: How much solvent should I use initially?

The key is to use the minimum volume of hot solvent required to fully dissolve the crude solid. Using too much solvent is the most common reason for low or no crystal yield.[5] A good practice is to add the solvent in small portions to the solid while heating and stirring until a clear, saturated solution is obtained.[6]

Solvent Selection & Properties

The choice of solvent is the most critical parameter in a successful recrystallization. The following table summarizes promising solvents and systems for 3-(4-Bromo-2-ethoxyphenyl)acrylic acid.

| Solvent System | Boiling Point (°C) | Polarity | Rationale & Scientific Basis |

| Ethanol/Water | 78-100 | Polar Protic | Ethanol (good solvent) effectively dissolves the compound via hydrogen bonding with the carboxylic acid. Water (anti-solvent) is miscible with ethanol but is a poor solvent for the largely organic molecule, inducing crystallization upon addition to the hot ethanolic solution.[3] |

| Ethyl Acetate/Hexane | 69-77 | Moderate/Nonpolar | Ethyl acetate is a good solvent for moderately polar compounds. Hexane is a nonpolar anti-solvent that drastically reduces the compound's solubility, making it an effective pair for inducing precipitation.[7][8] |

| Isopropanol (IPA) | 82 | Polar Protic | A good single-solvent candidate. Its higher boiling point compared to ethanol allows for a greater solubility difference between hot and cold conditions.[3] |

| Acetone/Water | 56-100 | Polar Aprotic/Protic | Acetone is a strong, polar aprotic solvent. Similar to the ethanol/water system, water acts as the anti-solvent. The lower boiling point of acetone can be advantageous for easier removal during drying. |

Workflow for Solvent System Selection

The following diagram outlines the logical workflow for determining an optimal recrystallization solvent.

Caption: Decision tree for selecting a suitable recrystallization solvent system.

Troubleshooting Guide

Q: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

A: "Oiling out" occurs when the solid melts in the hot solvent or comes out of the cooling solution as a liquid instead of a solid. This is often because the boiling point of the solvent is higher than the melting point of the compound, or the solution is cooled too rapidly.[9]

-

Causality: The high temperature of the solvent provides enough energy for the compound to enter a liquid phase rather than remaining in a supersaturated state from which crystals can nucleate. Highly impure samples can also contribute to this phenomenon, as impurities can depress the melting point.

-

Solution Protocol:

-

Reheat the solution until the oil completely redissolves.

-

Add a small amount of additional solvent to lower the saturation point slightly.[5]

-

Allow the flask to cool very slowly. Insulate the flask (e.g., by placing it on a wooden block or in a warm water bath) to decrease the cooling rate. Slow cooling is critical for forming high-quality crystals.[10]

-

If the problem persists, consider re-attempting the recrystallization with a lower-boiling point solvent system.

-

Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A: This is a common issue that can stem from two primary causes: the solution is too dilute (you used too much solvent), or it is supersaturated.[5][10]

-

Causality: For crystallization to occur, the solution must be saturated at that cooler temperature. If too much solvent was added, the concentration of the compound never reaches the saturation point. Alternatively, a supersaturated solution lacks a nucleation point for crystals to begin growing.[5]

-

Solution Protocol:

-

To address dilution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[10] Be careful not to evaporate too much. Periodically remove from heat and allow it to cool to see if crystals form.

-

To induce nucleation in a supersaturated solution:

-

Scratch Method: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6]

-

Seeding Method: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" provides a template for other molecules to crystallize upon.[5][6]

-

-

Q: My final yield is very low. What are the most likely reasons?

A: A low yield can result from several factors during the procedure.

-

Causality & Solutions:

-

Excess Solvent: As mentioned, using too much hot solvent to dissolve the compound is the most frequent error.[5] Some product will inevitably remain in the mother liquor, and excess solvent magnifies this loss.

-

Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product will crystallize on the filter paper and in the funnel, leading to significant loss.[11][12] Ensure your funnel and receiving flask are pre-heated.

-

Incomplete Cooling: Make sure to cool the solution first to room temperature and then in an ice bath for at least 15-20 minutes to maximize crystal precipitation before filtration.[13]

-

Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your purified product.[13]

-

Detailed Experimental Protocol: Recrystallization using Ethanol/Water

This protocol details the purification of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid using a co-solvent system.

Materials:

-

Crude 3-(4-Bromo-2-ethoxyphenyl)acrylic acid

-

Ethanol (95% or absolute)

-

Deionized Water

-

Erlenmeyer flasks (2)

-

Hot plate with stirring capability

-

Büchner funnel and filter flask

-

Filter paper

-

Glass stirring rod

-

Ice bath

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol needed to dissolve the solid completely at a gentle boil. Add the ethanol in small portions, allowing the solution to return to a boil between additions.

-

Hot Filtration (Optional): If insoluble impurities are present (i.e., particles that do not dissolve even after adding more hot solvent), perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a second pre-warmed Erlenmeyer flask.[12]

-

Inducing Crystallization: While the ethanolic solution is still hot, add deionized water dropwise with continuous swirling. Water is the anti-solvent and will make the solution less capable of dissolving the compound.[2]

-

Reaching Saturation: Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates you have reached the saturation point.[8]

-

Clarification: Add 1-2 drops of hot ethanol to re-dissolve the cloudiness, resulting in a clear, saturated solution.

-

Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals as it allows impurities to be excluded from the growing crystal lattice.[10]

-

Ice Bath Cooling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 15 minutes to maximize the precipitation of the solid.[13]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]

-

Washing: Wash the crystals on the filter paper with a small portion of ice-cold ethanol/water mixture (in roughly the same proportion as your final solvent mixture) to remove any residual mother liquor containing impurities.

-

Drying: Allow air to be pulled through the crystals on the funnel for several minutes to help dry them. Transfer the crystals to a watch glass and allow them to air dry completely. The purity of the final product can be assessed by techniques such as melting point analysis or NMR spectroscopy.[6]

References

[7] Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. Available at: [Link] [8] University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link] [3] University of California, Irvine. (n.d.). Recrystallization I. Available at: [Link] University of Technology Sydney. (n.d.). RECRYSTALLISATION. Available at: [Link] [2] Nichols, L. (n.d.). Recrystallization. Contributor LibreTexts. Available at: [Link] [9] University of Toronto. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available at: [Link] [5] University of York, Department of Chemistry. Problems with Recrystallisations. Available at: [Link] [4] University of Colorado Boulder. (n.d.). 4. Crystallization. Available at: [Link] [11] Reddit. (2012). Help! Recrystallization sources of error. r/chemhelp. Available at: [Link] [14] ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Available at: [Link] [1] Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link] [15] Google Patents. WO2009045637A9 - Methods for the synthesis of acrylic acid and derivatives from fumaric acid. Available at: [10] Occidental College. (2009). Experiment 9 — Recrystallization. Available at: [Link] [13] Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Available at: [Link] [12] MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available at: [Link] [6] Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Available at: [Link]

Sources

- 1. mt.com [mt.com]

- 2. rubingroup.org [rubingroup.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. reddit.com [reddit.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. amherst.edu [amherst.edu]

- 11. reddit.com [reddit.com]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 14. researchgate.net [researchgate.net]

- 15. WO2009045637A9 - Methods for the synthesis of acrylic acid and derivatives from fumaric acid - Google Patents [patents.google.com]

Technical Support Center: Purification of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid

[1]

Status: Active Last Updated: February 21, 2026 Department: Process Chemistry & Purification Subject: Impurity Removal & Crystallization Protocols

Executive Summary

3-(4-Bromo-2-ethoxyphenyl)acrylic acid (CAS: 1206171-11-0) is a functionalized cinnamic acid derivative, often utilized as a key intermediate in the synthesis of SGLT2 inhibitors (e.g., Ipragliflozin analogs) or kinase inhibitors.

The presence of the ethoxy (-OEt) and bromo (-Br) substituents significantly alters the physicochemical properties compared to unsubstituted cinnamic acid. The ethoxy group increases lipophilicity, occasionally causing the sodium salt to act as a surfactant during aqueous workups (emulsions), while the electron-donating nature of the ether can make the ring susceptible to oxidative coloration.

This guide addresses the three most common impurity classes:

-

Unreacted Aldehyde: 4-Bromo-2-ethoxybenzaldehyde (Starting Material).[1]

-

Geometric Isomers: Z-isomer (cis) contamination.[1]

-

Oligomeric Tars: Polymerization byproducts from the Knoevenagel condensation.[1]

Diagnostic Workflow

Before initiating a purification protocol, identify the primary failure mode using the decision matrix below.

Figure 1: Purification Decision Matrix. Select the protocol corresponding to your primary impurity profile.

Troubleshooting Guide (Q&A)

Issue 1: "My product is a sticky brown solid instead of a crystalline powder."

Diagnosis: This is classic "oiling out" caused by oligomeric impurities or residual solvent.[1] In Knoevenagel condensations, the aldehyde starting material can self-condense or polymerize if the temperature is uncontrolled [1]. Corrective Action:

-

Do not scrape it. Dissolve the gum in a minimum amount of Ethyl Acetate .[1]

-

Perform Protocol C (Acid-Base Extraction) . The oligomers are often neutral; they will remain in the organic layer while your product moves to the aqueous base layer.

-

If the solid remains sticky after precipitation, perform a Trituration : Suspend the solid in cold Hexanes or Pentane and sonicate.[1] This dissolves surface oils (impurities) while leaving the acid solid.

Issue 2: "I have a persistent smell of almonds/aldehyde, even after drying."

Diagnosis: 4-Bromo-2-ethoxybenzaldehyde is trapped in the crystal lattice.[1] Aldehydes are notoriously difficult to remove by simple recrystallization because they co-precipitate.[1] Corrective Action:

-

Standard: Wash the crude solid with cold diethyl ether (the aldehyde is highly soluble; the acid is less so).

-

Advanced: Use Protocol A (Bisulfite Wash) .[1] Sodium bisulfite forms a water-soluble adduct with the aldehyde, allowing it to be washed away in the aqueous phase [2].

Issue 3: "The melting point is broad and lower than expected (e.g., 180°C vs 200°C+)."

Diagnosis: Likely contamination with the Z-isomer (cis). The Z-isomer interferes with the crystal packing of the E-isomer, depressing the melting point. Corrective Action:

-

Recrystallization: Use Protocol B .[1] The E-isomer is significantly less soluble in ethanol/water mixtures than the Z-isomer.[1] Slow cooling is critical here to allow the thermodynamically stable E-isomer to crystallize exclusively.[1]

Issue 4: "During Acid-Base extraction, I formed a thick emulsion that won't separate."

Diagnosis: The 2-ethoxy group adds significant lipophilicity.[1] When converted to the sodium salt (at pH > 9), the molecule acts as an anionic surfactant (soap). Corrective Action:

-

Add Brine: Saturation with NaCl reduces the solubility of the organic surfactant in the water phase.

-

Filter: The emulsion is often stabilized by fine particulate matter.[1] Filtering through a Celite pad can break the emulsion immediately.[1]

-

Lower pH slightly: If at pH 12, drop to pH 9-10. The carboxylate is still ionized, but the ionic strength changes.

Detailed Protocols

Protocol A: Bisulfite Wash (Target: Aldehyde Removal)

Use this if NMR shows aldehyde peaks (~10 ppm).

-

Dissolve crude material in Ethyl Acetate (10 mL per gram).

-

Prepare a saturated solution of Sodium Bisulfite (NaHSO₃) in water.[1]

-

Wash the organic layer vigorously with the bisulfite solution (2 x 10 mL).[1] Note: Shake well for at least 2 minutes to allow adduct formation.

-

Wash with water, then Brine.[1]

-

Dry over MgSO₄ and evaporate.

Protocol B: Recrystallization (Target: Isomers & Final Polish)

The "Gold Standard" for cinnamic acids [3].

| Parameter | Specification |

| Solvent System | Ethanol / Water (Alternative: Methanol/Water) |

| Ratio | Start with 9:1 EtOH:H2O |

| Concentration | ~1 g solute per 8-12 mL solvent |

Step-by-Step:

-

Place crude solid in an Erlenmeyer flask with a stir bar.

-

Add Ethanol just enough to cover the solid.[1] Heat to reflux (boiling).[1]

-

Add more Ethanol portion-wise until the solid just dissolves.[1]

-

Crucial Step: Remove from heat. Add Water dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.[2]

-

Add 1-2 drops of Ethanol to clear the solution again.[1]

-

Allow to cool to room temperature slowly (do not use an ice bath yet).

-

Once crystals form, cool in an ice bath for 30 minutes to maximize yield.

-

Filter and wash with cold 50% EtOH/Water.[1]

Protocol C: Acid-Base Cleanup (Target: Tars & Neutrals)

Exploits the pKa (~4.2) of the acrylic acid moiety [4].[3][4]

-

Dissolution: Dissolve crude tar in 10% NaOH or sat.[1] NaHCO₃ . (Target pH > 9).[1][5]

-

Check: If solids don't dissolve, filter them out (these are non-acidic impurities).

-

-

Wash: Extract the aqueous base layer with Ethyl Acetate (2x).[1] Discard the organic layer (contains aldehydes/neutrals).

-

Precipitation: Cool the aqueous layer to 0°C.

-

Acidification: Slowly add 1M HCl while stirring until pH reaches ~1-2.

-

Observation: The product should precipitate as a white/off-white solid.[1]

-

-

Collection: Filter the solid and wash with copious water to remove inorganic salts.[1]

FAQ: Chemical Specifics

Q: Can I use Toluene for recrystallization? A: Yes. Substituted cinnamic acids often crystallize well from Toluene.[1] However, Toluene is harder to remove (high boiling point) and may require vacuum drying at elevated temperatures, which risks decarboxylation if not careful. Ethanol/Water is safer for thermal stability.[1]

Q: What is the pKa of this compound? A: While experimental data for this specific derivative is sparse, the pKa is estimated at 4.0 – 4.3 based on structural analogy to ferulic and isoferulic acids [4]. This confirms that bicarbonate (pH ~8.[1]5) is sufficient to deprotonate it, but NaOH is more robust for initial dissolution.

Q: Why is my product turning yellow on the shelf? A: Phenolic ethers (ethoxy group) can undergo slow oxidation to quinoid-like structures if exposed to light and air over months. Store the purified acid in amber vials under argon/nitrogen.

References

-

The Pharma Journal. (2019). Synthesis of cinnamic acid and its derivatives: An ERA.Link

-

Reddit / r/Chemistry. (2015).[1][6] Purifying aldehydes? (Bisulfite adduct method discussion).Link

-

Minnesota State University. (n.d.).[1] Recrystallization Solvents and Techniques for Cinnamic Acids.[1][7]Link

-

SciSpace. (2015).[1] Determination of pKa Values for Acrylic Acids by NMR.Link

Stability of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid under basic conditions

Introduction

3-(4-Bromo-2-ethoxyphenyl)acrylic acid is a substituted cinnamic acid derivative, a class of compounds widely utilized as precursors in the synthesis of pharmaceuticals, agrochemicals, and other high-value organic molecules. As an α,β-unsaturated carboxylic acid, its reactivity is dominated by the interplay between the carboxylic acid, the conjugated double bond, and the substituted aromatic ring. This guide provides an in-depth analysis of the compound's stability in basic media, offering troubleshooting advice and validated protocols for researchers and drug development professionals. We will explore the key potential degradation pathways and provide actionable strategies to mitigate them, ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs): Core Stability Profile

Question 1: What is the expected primary interaction of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid with a base?

Answer: The most immediate and predictable reaction is the deprotonation of the carboxylic acid proton (pKa ≈ 4.5) by the base. This acid-base reaction forms the corresponding carboxylate salt. This is typically not a degradation pathway but rather an activation step for subsequent reactions or simply a change in the molecule's physical properties, such as increasing its solubility in aqueous media.

Question 2: What are the primary chemical stability concerns when exposing this molecule to basic conditions?

Answer: Beyond simple deprotonation, there are three principal degradation pathways that must be considered, particularly under anything other than mild, anhydrous basic conditions. The susceptibility to these pathways is highly dependent on the strength of the base, temperature, reaction time, and the presence of nucleophiles.

-

Michael (Conjugate) Addition: The β-carbon of the acrylic acid moiety is electrophilic due to conjugation with the carbonyl group. Nucleophiles, including the hydroxide ion (OH⁻) from aqueous bases, can attack this site in a 1,4-conjugate addition reaction.[1][2][3]

-

Ether Hydrolysis: The ethoxy (–OCH₂CH₃) group on the phenyl ring is an ether linkage. While ethers are generally stable to bases, strong bases (e.g., NaOH, KOH) at elevated temperatures can induce nucleophilic cleavage of the ether bond, yielding a phenoxide.[4][5]

-

Polymerization: Like other acrylic acid derivatives, this molecule can undergo polymerization.[6][7] This process can be initiated by radicals or other reactive species that may be formed under harsh basic conditions, especially in the presence of heat or certain impurities.[8]

Question 3: Can decarboxylation occur under basic conditions?

Answer: While decarboxylation is a known reaction for some carboxylic acids, it is generally not a significant concern for α,β-unsaturated acrylic acids under typical basic conditions used in organic synthesis.[9] This reaction usually requires much higher temperatures or specific catalytic systems (e.g., copper catalysts) to proceed efficiently.[10][11][12]

Potential Degradation Pathways Under Basic Conditions

The following diagram illustrates the primary degradation pathways that can compete with the desired reaction.

Caption: Key reaction pathways for the title compound in basic media.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides a logical framework for their resolution.

| Problem Observed | Potential Cause | Recommended Solution & Rationale |

| Low yield of desired product; multiple unidentified spots on TLC/LC-MS. | 1. Michael Addition: A nucleophilic base (e.g., NaOH, MeO⁻) or solvent (e.g., H₂O, MeOH) is attacking the activated double bond. | Solution: Switch to a non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base with low nucleophilicity like K₂CO₃ or Cs₂CO₃. Run the reaction at the lowest effective temperature (e.g., 0 °C to RT) to disfavor this side reaction kinetically. |

| 2. Ether Hydrolysis: Reaction temperature is too high, or reaction time is too long in the presence of a strong base. | Solution: Maintain reaction temperatures below 60-80 °C. If higher temperatures are required, use a milder base (e.g., K₂CO₃) and monitor the reaction closely to minimize exposure time. If possible, perform a time-course study to find the optimal reaction duration. | |

| Reaction mixture becomes viscous, gelatinous, or solidifies. | Uncontrolled Polymerization: High local concentrations of reactants, excessive heat, or the presence of radical-initiating impurities are causing polymerization.[7][8] | Solution: Ensure efficient stirring to avoid localized heat and concentration gradients. Add reagents slowly. Consider adding a radical inhibitor like BHT (butylated hydroxytoluene) or phenothiazine if compatible with your reaction chemistry. Always run reactions under an inert atmosphere (N₂ or Ar) to prevent oxygen from potentially forming peroxides that can initiate polymerization.[8][13] |

| Product NMR shows loss of ethoxy signals and appearance of a broad phenolic -OH peak. | Ether Cleavage Confirmed: The conditions used were too harsh, leading to the hydrolysis of the ethoxy group. | Solution: This is definitive evidence of ether hydrolysis. Redesign the experiment using the milder conditions described above (lower temperature, weaker base). If strong basic conditions are unavoidable, consider using a protecting group strategy for the final product's phenolic hydroxyl if the ethoxy group is not essential. |

| Starting material is recovered unchanged after prolonged reaction time. | Insufficient Base Strength or Poor Solubility: The chosen base may be too weak to deprotonate the carboxylic acid effectively, or the resulting salt is not soluble in the reaction solvent, preventing it from participating in the reaction. | Solution: Choose a base with a conjugate acid pKa at least 2-3 units higher than that of the acrylic acid (~4.5). If solubility is an issue, consider changing the solvent to something more polar (e.g., DMF, DMSO) or using a phase-transfer catalyst if employing a biphasic system with an inorganic base. |

Experimental Protocols: A Self-Validating Approach

Adherence to validated protocols is critical. The following workflows are designed to help you assess stability and execute reactions with confidence.

Protocol 1: Assessing Compound Stability in Your System

This control experiment is crucial before committing to a large-scale reaction. It allows you to test the stability of your starting material under your proposed reaction conditions.

Objective: To determine if 3-(4-Bromo-2-ethoxyphenyl)acrylic acid degrades under specific basic conditions over time.

Methodology:

-

Setup: In a clean, dry vial equipped with a magnetic stir bar, dissolve 3-(4-Bromo-2-ethoxyphenyl)acrylic acid (e.g., 20 mg) in your chosen reaction solvent (e.g., 2 mL of THF).

-

Time Zero Sample (t=0): Withdraw a small aliquot (~50 µL) of the solution, dilute it, and spot it on a TLC plate. This is your reference point.

-

Initiation: Add the base you intend to use (e.g., 1.5 equivalents of NaH or K₂CO₃) to the vial. Start a timer.

-

Monitoring: Maintain the reaction at your target temperature (e.g., 50 °C). At regular intervals (e.g., t = 1h, 3h, 6h, 24h), withdraw small aliquots.

-

Quenching & Analysis: Quench each aliquot by adding it to a microfuge tube containing a small amount of dilute acid (e.g., 1M HCl) to re-protonate the carboxylate. Analyze the quenched sample by TLC or LC-MS alongside the t=0 sample.

-

Interpretation:

-

Stable: If only the starting material spot is visible on the TLC plate throughout the experiment.

-

Unstable: If new spots appear or the starting material spot diminishes significantly over time, degradation is occurring.

-

Workflow for Stability Assessment

Caption: A systematic workflow for testing compound stability.

References

-

Wikipedia. (n.d.). Hydrolysis. Retrieved from [Link]

- Mishra, T. R., et al. (2018). Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. 3 Biotech, 8(3), 153.

- Mondal, P., Hazarika, K. K., & Deka, R. C. (2003). Reactivity of α,β-unsaturated carbonyl compounds towards nucleophilic addition reaction: a local hard–soft acid–base approach. PhysChemComm, 6, 24-27.

-

LibreTexts Chemistry. (2021). 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives. Retrieved from [Link]

- Schoenborn, J. R., et al. (2016). Synthesis of Methacrylic Acid by Catalytic Decarboxylation and Dehydration of Carboxylic Acids Using a Solid Base and Subcritical Water. ACS Sustainable Chemistry & Engineering, 5(1), 667-674.

-

LibreTexts Chemistry. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II. Retrieved from [Link]

-

Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]

-

Organic Chemistry. (n.d.). Reactivity of alpha, beta-unsaturated carbonyls. Retrieved from [Link]

-

Schoenborn, J. R., et al. (2016). Synthesis of Methacrylic Acid by Catalytic Decarboxylation and Dehydration of Carboxylic Acids Using a Solid Base and Subcritical Water. ACS Publications. Retrieved from [Link]

-

Hyster, T. K., & Rovis, T. (2014). Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters: Carboxylic Acids Serve as Traceless Activators. PMC. Retrieved from [Link]

-

ResearchGate. (2025). Microbiological degradation of cinnamic acid and its hydroxyl-derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Degradation of Cinnamic Acid by the Rhizospheric Strain Achromobacter insolitus LCu2. Retrieved from [Link]

-

Pinter, E., et al. (2023). Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. PMC. Retrieved from [Link]

-

University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

-

Baidu. (n.d.). Summary of Solutions to Common Problems in Acrylic Resin Production. Retrieved from [Link]

-

Chemistry Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides. Retrieved from [Link]

-

ResearchGate. (2015). How can I remove unreacted acrylic acid from reaction mixture? Retrieved from [Link]

-

University of Waterloo. (n.d.). HYDROLYSIS. Retrieved from [Link]

-

The Pharma Innovation Journal. (2019). Cinnamic acid derivatives: An ERA. Retrieved from [Link]

-

Reddit. (2024). How to purify Acrylic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2 Decarboxylation of 2,3-diaryl acrylic acids (1a–1t) under.... Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Non‐Oxidative Enzymatic (De)Carboxylation of (Hetero)Aromatics and Acrylic Acid Derivatives. Retrieved from [Link]

-

BYJU'S. (2022). Ester Hydrolysis with H2SO4. Retrieved from [Link]

-

Italian Association of Chemical Engineering. (2019). A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials. Retrieved from [Link]

-

ResearchGate. (2025). Improved synthesis of the 3-(4-hydroxyphenyl) acrylic acid. Retrieved from [Link]

-

Synthomer. (2020). ACRYLIC ACID - STABILIZED - PURE. Retrieved from [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2019). Synthesis and Performance of Acrylic Acid Based Polymers As Scale Inhibitors for Industrial Water Applications. Retrieved from [Link]6].pdf

Sources

- 1. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 2. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 3. Reactivity of alpha, beta-unsaturated carbonyls [quimicaorganica.org]

- 4. Hydrolysis - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. ACRYLIC ACID, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. synthomer.com [synthomer.com]

- 8. aidic.it [aidic.it]

- 9. Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters: Carboxylic Acids Serve as Traceless Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

Technical Support Center: Troubleshooting Low Conversion of 4-bromo-2-ethoxybenzaldehyde to Acrylic Acid

Welcome to the technical support center for the synthesis of 4-bromo-2-ethoxycinnamic acid (an acrylic acid derivative) from 4-bromo-2-ethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates and yields. We will explore the causality behind experimental choices, focusing on the two most prevalent synthetic strategies: the Knoevenagel Condensation and the Perkin Reaction.

Frequently Asked Questions (FAQs) & Initial Diagnosis

This section addresses high-level questions to help you quickly identify the general area of your experimental issues.

Q1: My overall yield of 4-bromo-2-ethoxycinnamic acid is consistently low. Where should I begin my investigation?

Low yields can originate from three main stages: the reaction itself, the work-up, or the purification process. A systematic approach is crucial.

-

Reaction Monitoring: First, confirm if the low yield is due to low conversion. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. If a significant amount of starting material (4-bromo-2-ethoxybenzaldehyde) remains even after extended reaction times, the issue lies with the reaction conditions.[1]

-

Work-up & Extraction: If the reaction goes to completion but the isolated crude yield is low, product may be lost during the work-up. This can happen if the product has some solubility in the aqueous layer or if an emulsion forms during extraction.

-

Purification: Significant product loss can occur during purification. For recrystallization, using too much solvent or a solvent in which the product is too soluble at low temperatures can drastically reduce recovery.[2] For column chromatography, improper solvent system selection can lead to poor separation or irreversible adsorption of the product onto the stationary phase.

Q2: What are the primary synthetic routes for this transformation, and how do I choose between them?

The two most common methods are the Knoevenagel Condensation and the Perkin Reaction.

-

Knoevenagel Condensation: This reaction involves condensing the aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like piperidine or pyridine.[3][4] This is often followed by a decarboxylation step to yield the final acrylic acid. It is generally performed under milder conditions than the Perkin reaction.

-